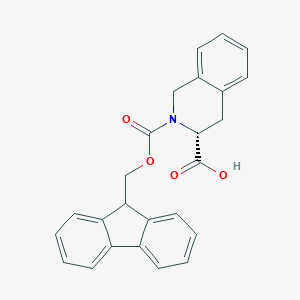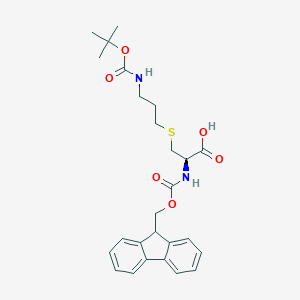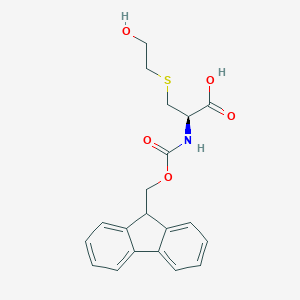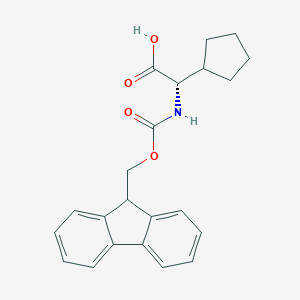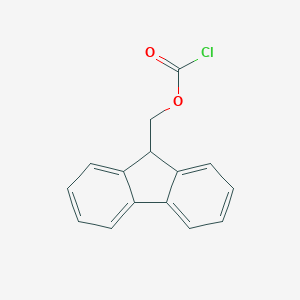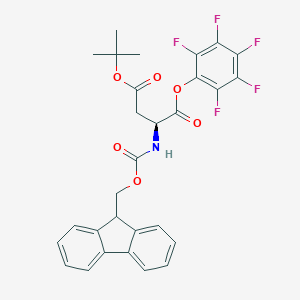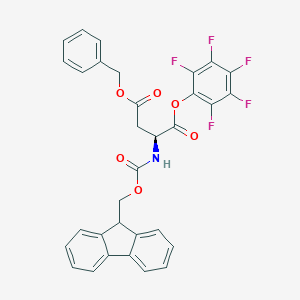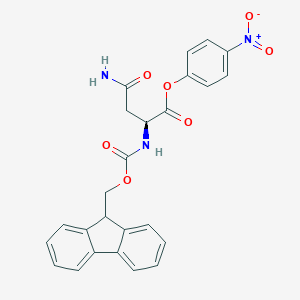
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C22H24N2O6 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
N-Boc-N’-Fmoc-diaminoacetic acid, also known as Fmoc-alpha-amino-DL-Gly(Boc)-OH, is primarily used in peptide synthesis . The compound’s primary targets are the amino acids that make up the peptide chain .
Mode of Action
The compound interacts with its targets through a process known as peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups in the compound serve as protective groups for the amino acids during the synthesis process . These protective groups provide chemical stability and prevent the amino acids from reacting with the external environment .
Biochemical Pathways
The compound affects the peptide synthesis pathway. During this process, the Fmoc and Boc groups are selectively removed, allowing the amino acids to bond and form a peptide chain . The downstream effects include the formation of peptides with specific sequences, which can be used in various biological research and therapeutic applications .
Result of Action
The result of the compound’s action is the formation of a peptide chain with a specific sequence. This peptide can then be used in various research applications, including the study of protein structure and function, the development of new therapeutics, and the production of bioactive peptides .
Action Environment
The action of N-Boc-N’-Fmoc-diaminoacetic acid is influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of peptide synthesis . Additionally, the presence of other chemicals in the reaction mixture can also influence the compound’s efficacy and stability .
Biochemische Analyse
Biochemical Properties
N-Boc-N’-Fmoc-diaminoacetic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during peptide synthesis . The nature of these interactions is largely determined by the compound’s structure, which includes both Boc and Fmoc protecting groups .
Cellular Effects
The effects of N-Boc-N’-Fmoc-diaminoacetic acid on cells and cellular processes are primarily related to its role in peptide synthesis. It can influence cell function by contributing to the production of specific peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-Boc-N’-Fmoc-diaminoacetic acid exerts its effects at the molecular level through its interactions with other biomolecules during peptide synthesis . It can bind to enzymes and proteins, potentially inhibiting or activating them, and can also induce changes in gene expression .
Metabolic Pathways
N-Boc-N’-Fmoc-diaminoacetic acid is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes and cofactors involved in this pathway, and may influence metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of N-Boc-N’-Fmoc-diaminoacetic acid is likely to be determined by its role in peptide synthesis . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)24-18(19(25)26)23-20(27)29-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,23,27)(H,24,28)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCFKRJSLGKRNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373219 |
Source


|
| Record name | N-Boc-N'-Fmoc-diaminoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176039-39-7 |
Source


|
| Record name | N-Boc-N'-Fmoc-diaminoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
